3-Amino-1-ethyl-6-methylpyridin-2(1H)-one
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Overview
Description
3-Amino-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. This compound features a pyridine ring substituted with an amino group at the 3-position, an ethyl group at the 1-position, and a methyl group at the 6-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted pyridine derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Amino-1-ethyl-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methylpyridin-2(1H)-one
- 3-Amino-1-ethylpyridin-2(1H)-one
- 3-Amino-6-methylpyridin-2(1H)-one
Uniqueness
3-Amino-1-ethyl-6-methylpyridin-2(1H)-one is unique due to the specific combination of functional groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-10-6(2)4-5-7(9)8(10)11/h4-5H,3,9H2,1-2H3 |
InChI Key |
YPBVKBVBNITWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C(C1=O)N)C |
Origin of Product |
United States |
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